

Comparative Proteomic Analysis of Anisakis simplex Larvae Treated with Ivermectin

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Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both veterinary and human medicine. Its primary mechanism of action involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1][2] While this direct neurological effect is well-established, the broader cellular and molecular responses of parasites to ivermectin treatment are less understood. This guide provides a comparative proteomic overview of Anisakis simplex larvae, a common fish-borne parasite, in response to in vitro ivermectin treatment. The data presented here is derived from quantitative proteomic studies that highlight the significant changes in the parasite's proteome upon drug exposure.[3] [4][5]

Quantitative Proteomic Profile: Ivermectin-Treated vs. Control Anisakis simplex

A quantitative proteomic analysis using tandem mass tag (TMT) labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was conducted to identify differentially regulated proteins in Anisakis simplex larvae treated with ivermectin. The study revealed a total of 59 differentially regulated proteins across two time points.

Table 1: Summary of Differentially Regulated Proteins in Ivermectin-Treated Anisakis simplex Larvae



Time Point	Upregulated Proteins	Downregulated Proteins	Total Differentially Regulated Proteins
12 hours	14	38	52
24 hours	12	22	34

Data sourced from a comparative proteomic analysis of ivermectin-treated Anisakis simplex larvae.

The functional enrichment analysis of these differentially regulated proteins indicated that they are primarily involved in processes such as oxidoreductase activity, immunogenicity, and protein degradation. This suggests that ivermectin induces a complex stress response in the parasite beyond its immediate neurotoxic effects.

Table 2: Selected Differentially Regulated Proteins in Anisakis simplex Larvae after Ivermectin Treatment

Protein Name/Function	Regulation Status	Putative Biological Process
Myosin	Downregulated	Muscle contraction, intracellular transport
Peptidase-type proteins	Downregulated	Proteolysis, cellular regulation
Putative oxidoreductase	Downregulated	Cellular redox homeostasis
This is a partial list of proteins identified as differentially regulated in response to ivermectin.		

Experimental Protocols



The following sections detail the methodologies employed in the comparative proteomic analysis of ivermectin-treated Anisakis simplex larvae.

Parasite Culture and Ivermectin Treatment

- Parasite Source: Live third-stage (L3) larvae of Anisakis simplex were isolated from the Baltic herring (Clupea harengus membras).
- Culture Conditions: Larvae were maintained in RPMI-1640 medium supplemented with antibiotics at 37°C in a 5% CO2 atmosphere.
- Ivermectin Treatment: A stock solution of ivermectin was added to the culture medium to a final concentration of 12.5 μg/mL. Control groups were cultured under identical conditions without the addition of ivermectin.
- Time Points: Samples were collected for proteomic analysis after 12 and 24 hours of incubation.

Protein Extraction and Digestion

- Protein Extraction: Larvae from both control and treated groups were washed with a saline solution and homogenized in a lysis buffer containing protease inhibitors. Total protein concentration was quantified using a BCA protein assay.
- Protein Digestion: A standardized amount of protein from each sample was subjected to insolution digestion. This typically involves reduction with dithiothreitol (DTT), alkylation with iodoacetamide (IAA), and overnight digestion with trypsin at 37°C.

TMT Labeling and Sample Fractionation

- TMT Labeling: The resulting peptide mixtures from each sample group were labeled with different isobaric tandem mass tags (TMT). This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.
- Fractionation: The labeled peptide mixture was fractionated using high-pH reversed-phase chromatography to reduce sample complexity and improve the depth of proteomic analysis.

LC-MS/MS Analysis and Data Processing

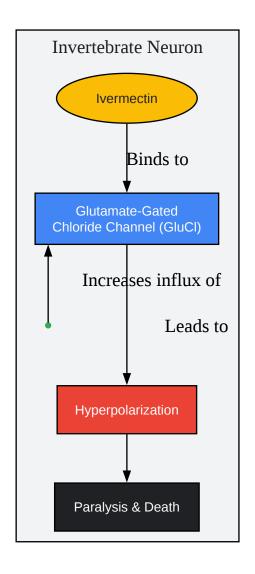


- Liquid Chromatography: Each fraction was analyzed using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an LTQ-Orbitrap Elite).
- Mass Spectrometry: The mass spectrometer was operated in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions.
- Protein Identification and Quantification: The raw mass spectrometry data was processed using a proteomics data analysis software (e.g., Proteome Discoverer). The MS/MS spectra were searched against a relevant protein database for Anisakis simplex. The TMT reporter ion intensities were used to calculate the relative abundance of proteins between the treated and control groups. Differentially regulated proteins were determined based on a fold change threshold (e.g., >1.5 or <0.67) and a statistically significant p-value (e.g., <0.05).</p>

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams illustrate the key molecular mechanism of ivermectin and the experimental workflow for the comparative proteomic analysis.

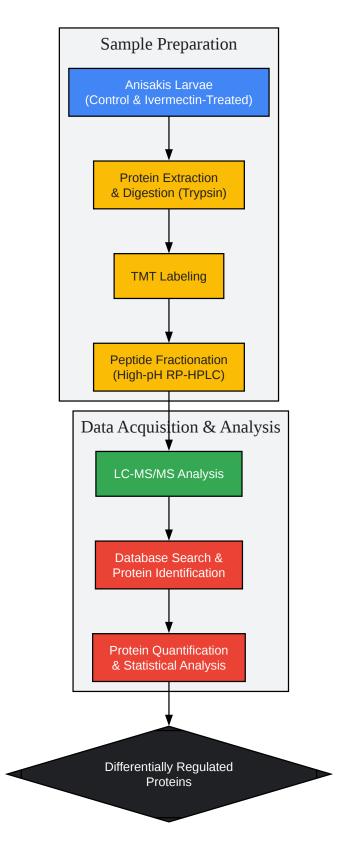




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Caption: Ivermectin's primary mechanism of action in invertebrates.





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